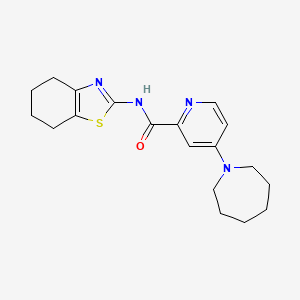![molecular formula C15H26N2OS B6506242 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421498-25-0](/img/structure/B6506242.png)
4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane, also known as 4-CPPT, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the thiazepane family, a group of compounds that have been found to have a wide range of biological activities. 4-CPPT is a relatively new compound, and its properties are still being explored.
Wissenschaftliche Forschungsanwendungen
4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, and is being studied as a potential therapeutic agent. In addition, this compound has been found to have antioxidant, anti-allergic, and anti-tumor activities, as well as potential applications in the treatment of diabetes and obesity. In addition, this compound has been used in the synthesis of other compounds and as a model compound for studying the structure and reactivity of thiazepanes.
Wirkmechanismus
The exact mechanism of action of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in inflammation and cancer. In addition, this compound is thought to act as an antioxidant and to interfere with the production of reactive oxygen species. Furthermore, this compound is believed to act as an agonist of the PPAR-gamma receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and to have anti-cancer properties. In addition, this compound has been found to have antioxidant, anti-allergic, and anti-tumor activities. Furthermore, this compound has been found to reduce the production of reactive oxygen species and to act as an agonist of the PPAR-gamma receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has a wide range of biological activities. In addition, it has been found to be relatively non-toxic and to have low levels of side effects. However, there are some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action is not yet fully understood, and the compound has not been extensively studied in humans.
Zukünftige Richtungen
There are several potential future directions for the study of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane. First, further research is needed to better understand the exact mechanism of action and the biochemical and physiological effects of the compound. In addition, further studies are needed to explore the potential therapeutic applications of this compound, including its potential use as an anti-cancer and anti-inflammatory agent. Furthermore, further research is needed to explore the potential applications of this compound in the synthesis of other compounds and in the study of thiazepane structure and reactivity. Finally, further studies are needed to explore the potential side effects and toxicity of this compound.
Synthesemethoden
4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane can be synthesized from readily available starting materials. The synthesis involves a condensation reaction between a piperidine derivative and an aldehyde, followed by a Wittig reaction. This reaction produces a cyclopropanecarbonyl piperidine which is then converted to the desired this compound. The synthesis has been successfully demonstrated in several laboratories and is relatively straightforward.
Eigenschaften
IUPAC Name |
cyclopropyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJIRBYVPHFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B6506159.png)

![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)
![4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one](/img/structure/B6506186.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)


![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6506219.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506237.png)
![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)